molecular formula C34H56N10O9 B15095292 H-bAla(2-OH)-DL-Phe-DL-Leu-DL-Leu-DL-Arg-DL-Asn-OH

H-bAla(2-OH)-DL-Phe-DL-Leu-DL-Leu-DL-Arg-DL-Asn-OH

Cat. No.: B15095292
M. Wt: 748.9 g/mol
InChI Key: YYJYQAMJNGSSQH-UHFFFAOYSA-N
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Description

H-bAla(2-OH)-DL-Phe-DL-Leu-DL-Leu-DL-Arg-DL-Asn-OH is a synthetic peptide composed of several amino acids This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-bAla(2-OH)-DL-Phe-DL-Leu-DL-Leu-DL-Arg-DL-Asn-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, beta-alanine, is attached to the resin.

    Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid (phenylalanine) is coupled using a coupling reagent such as HBTU or DIC.

    Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid (leucine, arginine, asparagine) until the desired peptide sequence is obtained.

    Cleavage and purification: The peptide is cleaved from the resin and purified using techniques such as HPLC.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often using automated synthesizers and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

H-bAla(2-OH)-DL-Phe-DL-Leu-DL-Leu-DL-Arg-DL-Asn-OH can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific functional groups within the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in aqueous solution.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction can result in the cleavage of such bonds.

Scientific Research Applications

H-bAla(2-OH)-DL-Phe-DL-Leu-DL-Leu-DL-Arg-DL-Asn-OH has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of novel biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of H-bAla(2-OH)-DL-Phe-DL-Leu-DL-Leu-DL-Arg-DL-Asn-OH involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-bAla(2-OH)-DL-Phe-DL-Leu-DL-Leu-DL-Arg-DL-Asn-OH is unique due to its specific amino acid sequence and the presence of beta-alanine and hydroxyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C34H56N10O9

Molecular Weight

748.9 g/mol

IUPAC Name

4-amino-2-[[2-[[2-[[2-[[2-[(3-amino-2-hydroxypropanoyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C34H56N10O9/c1-18(2)13-22(29(48)40-21(11-8-12-39-34(37)38)28(47)44-25(33(52)53)16-27(36)46)41-30(49)23(14-19(3)4)42-31(50)24(43-32(51)26(45)17-35)15-20-9-6-5-7-10-20/h5-7,9-10,18-19,21-26,45H,8,11-17,35H2,1-4H3,(H2,36,46)(H,40,48)(H,41,49)(H,42,50)(H,43,51)(H,44,47)(H,52,53)(H4,37,38,39)

InChI Key

YYJYQAMJNGSSQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CN)O

Origin of Product

United States

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